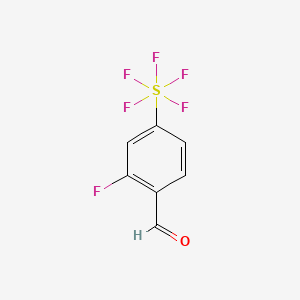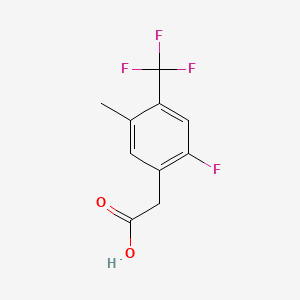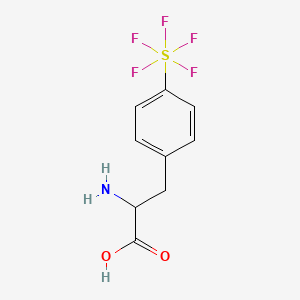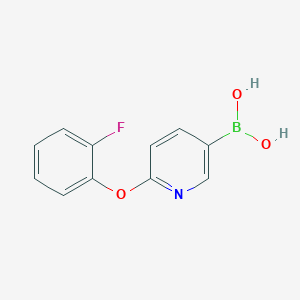
(6-(2-氟苯氧基)吡啶-3-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom. They are known for their versatility in various chemical reactions, and they have found use in diverse areas such as organic synthesis, agrochemicals, pharmaceuticals, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of “(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” is represented by the linear formula C11H9BFNO3 . The InChI code for this compound is 1S/C11H9BFNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7,15-16H .
Chemical Reactions Analysis
Boronic acids, including “(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid”, are known to be involved in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two organic compounds.
Physical And Chemical Properties Analysis
“(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” has a molecular weight of 233.01 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere, preferably under -20°C .
科学研究应用
铃木-宫浦交叉偶联反应
(6-(2-氟苯氧基)吡啶-3-基)硼酸可用于铃木-宫浦交叉偶联反应。这是一种广泛用于合成有机化合物(包括药物和农用化学品)的钯催化交叉偶联反应。 该反应允许通过将芳基或乙烯基硼酸与芳基或乙烯基卤化物或三氟甲磺酸酯偶联来形成碳-碳键 .
传感应用
硼酸,包括 (6-(2-氟苯氧基)吡啶-3-基)硼酸,由于其与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用的能力,已被用于各种传感应用。 这些相互作用可被利用于均相测定和非均相检测系统中,以检测生物和化学物质 .
N-芳基化
该化合物也可用于 N-芳基化,这涉及将芳基引入底物分子中。这通常使用过渡金属催化剂(如乙酰丙酮铜)来实现。 N-芳基化对于合成复杂的有机分子很重要,包括那些用于药物的分子 .
4. 串联钯催化的分子内氨基羰基化和环化反应 另一个潜在的应用是在串联钯催化的分子内氨基羰基化和环化反应中。 该过程可用于构建含氮杂环,这些杂环是许多药物中的核心结构 .
区域选择性铃木-宫浦偶联
安全和危害
“(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” is classified as a potentially hazardous substance. It has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.
未来方向
The use of boronic acids in medicinal chemistry is a relatively recent development, and there is still much to learn about these compounds. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . Therefore, further studies on boronic acids, including “(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid”, could lead to the development of new promising drugs in the future .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid involves the reaction of 2-fluorophenol with 3-bromopyridine, followed by the Suzuki coupling reaction with boronic acid. The boronic acid is then converted to the corresponding boronic ester, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "2-fluorophenol", "3-bromopyridine", "boronic acid", "dibutyl ether", "potassium carbonate", "palladium acetate", "triethylamine", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-fluorophenol is reacted with 3-bromopyridine in the presence of potassium carbonate and palladium acetate in dibutyl ether at 100°C to yield (6-(2-Fluorophenoxy)pyridin-3-yl)bromide.", "Step 2: (6-(2-Fluorophenoxy)pyridin-3-yl)bromide is then reacted with boronic acid in the presence of palladium acetate and triethylamine in methanol at 80°C to yield (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid.", "Step 3: (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is then converted to the corresponding boronic ester by reacting with methanol and hydrochloric acid at reflux temperature.", "Step 4: The boronic ester is then hydrolyzed with sodium hydroxide to yield the final product, (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid." ] } | |
| 1105663-76-0 | |
分子式 |
C17H18BF2NO3 |
分子量 |
333.1 g/mol |
IUPAC 名称 |
2-(2,4-difluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H18BF2NO3/c1-16(2)17(3,4)24-18(23-16)11-5-8-15(21-10-11)22-14-7-6-12(19)9-13(14)20/h5-10H,1-4H3 |
InChI 键 |
XZPOHTCLAPXBLV-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC=C2F)(O)O |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=C(C=C(C=C3)F)F |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-(1-Acetylpiperidin-3-yl)pyridin-2-yl]propanoic acid](/img/structure/B1401342.png)
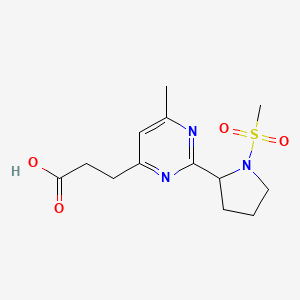
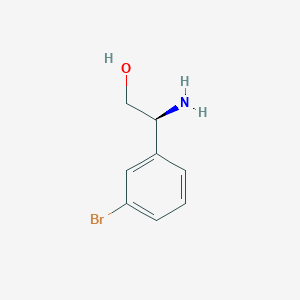
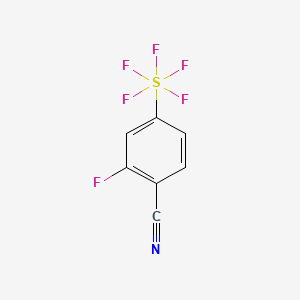
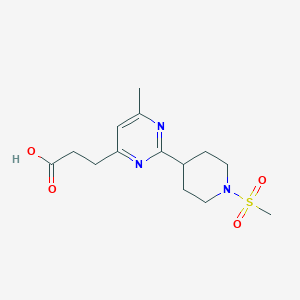
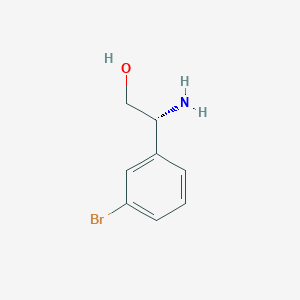
![3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401353.png)
![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)
